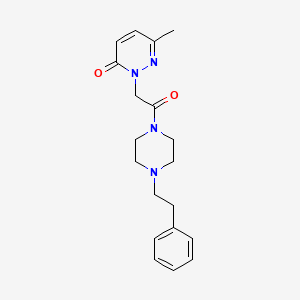

6-methyl-2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-methyl-2-[2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-16-7-8-18(24)23(20-16)15-19(25)22-13-11-21(12-14-22)10-9-17-5-3-2-4-6-17/h2-8H,9-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNUWWRVVFEHOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 6-methyl-2-pyridazinone with phenethylpiperazine in the presence of a suitable catalyst and under specific temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The process involves continuous monitoring of reaction parameters to ensure product quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of reduced derivatives.

Substitution: Generation of substituted pyridazinone derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that pyridazinone derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, in particular, has been studied for its potential use in developing new therapeutic agents.

Medicine: Due to its biological activity, 6-methyl-2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one is being explored for its medicinal applications. It has shown promise in preclinical studies for treating conditions such as infections and certain types of cancer.

Industry: In the chemical industry, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the production of a wide range of products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Pyridazinone derivatives exhibit significant pharmacological diversity based on substituent positioning and composition. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Key Observations:

Phenethyl groups may improve membrane permeability and target engagement in kinase pathways .

Position 6 Modifications : The 6-methyl group in the target compound contrasts with 6-phenyl or 6-(p-tolyl) substituents in analogues. Methyl groups reduce steric hindrance, possibly favoring interactions with hydrophobic enzyme pockets .

Piperazine Functionalization : Phenethylpiperazine derivatives (e.g., target compound) may exhibit stronger π-π stacking or van der Waals interactions compared to 4-methoxyphenylpiperazine () or unsubstituted piperazines .

Anticancer Activity

- Murty et al. () synthesized 4-(aryl/heteroaryl)-6-phenyl-2-(piperazine-propyl)pyridazinones with anticancer activity. The phenethylpiperazine group in the target compound could enhance cytotoxicity by improving solubility or DNA intercalation .

- Compound D6808 (), a macrocyclic pyridazinone, inhibited c-Met kinase at sub-nanomolar levels. The target compound’s linear structure may lack this potency but could be optimized via cyclization .

Antimicrobial and Anti-inflammatory Activity

- Pyridazinones with ester/acyloxy groups () showed antibacterial activity, but the target compound’s piperazine chain may reduce efficacy due to increased hydrophilicity .

- Derivatives with 3-methoxybenzyl groups () were inactive as FPR agonists, emphasizing the need for precise N-2 functionalization .

Biological Activity

6-Methyl-2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described with the following identifiers:

- Molecular Formula : C18H24N4O2

- Molecular Weight : 320.41 g/mol

- CAS Number : Not explicitly listed but can be derived from its molecular structure.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific protein targets.

Key Mechanisms:

- Inhibition of Multidrug Resistance Proteins :

- Antifungal Activity :

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

| Compound Name | Target Protein | IC50 (nM) | Assay Description |

|---|---|---|---|

| This compound | MRP1 | 399 | Inhibitory activity in COR.L23/R cell line |

| Related Compound A | MRP1 | 410 | Inhibitory activity in COR.L23/R cell line |

| Related Compound B | P-glycoprotein | 620 | Inhibitory activity in EMT6/AR1.0 cell line |

Case Study 1: Anticancer Potential

A study explored the anticancer potential of pyridazine derivatives, including 6-methyl derivatives. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .

Case Study 2: Antifungal Mechanisms

In another investigation, derivatives similar to the compound were tested against Alternaria solani. The results showed significant disruption of fungal cell membranes and inhibition of conidial germination, supporting the idea that structural modifications can enhance antifungal efficacy .

Q & A

Q. What are the established synthetic routes for 6-methyl-2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one?

The synthesis typically involves multi-step reactions:

Pyridazinone core formation : Cyclization of hydrazine derivatives with diketones or diesters under basic conditions (e.g., sodium ethoxide) .

Piperazine side-chain introduction : Alkylation or acylation of the pyridazinone core with a phenethylpiperazine derivative. For example, coupling with a chloroacetyl intermediate followed by nucleophilic substitution using 4-phenethylpiperazine .

Methyl group incorporation : Introduced via selective alkylation at the pyridazinone N-2 position using methyl iodide or similar reagents.

Q. Key Reaction Conditions :

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns protons and carbons in the pyridazinone core, phenethylpiperazine side chain, and methyl groups. Aromatic protons (6.5–8.0 ppm) and carbonyl signals (165–175 ppm in ¹³C) confirm structural integrity .

- Infrared Spectroscopy (IR) : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 395.21 [M+H]⁺) .

- X-ray Diffraction : Resolves crystallographic details (e.g., bond angles, conformation) for unambiguous structural assignment .

Advanced Research Questions

Q. How can structural ambiguities (e.g., tautomerism or conformational isomerism) be resolved in this compound?

- X-ray Crystallography : Provides definitive proof of the solid-state structure, including the keto-enol tautomeric form. For example, studies on analogs show the pyridazinone core adopts a planar conformation with the keto group stabilized by intramolecular hydrogen bonds .

- Dynamic NMR : Detects slow-exchange processes (e.g., piperazine ring puckering) in solution. Variable-temperature experiments can reveal rotational barriers in the phenethyl group .

- DFT Calculations : Predicts energetically favorable tautomers and conformers, validated against experimental data .

Table 1 : Key Crystallographic Parameters (from analogs)

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C=O bond length | 1.22 Å | |

| N-C-N angle (piperazine) | 109.5° | |

| Dihedral angle (pyridazinone-piperazine) | 85.3° |

Q. How should researchers design experiments to evaluate its bioactivity and mechanisms of action?

- In Vitro Assays :

- Molecular Docking : Predict binding modes to targets like PDE4B (PDB ID: 1XMY) using AutoDock Vina. Focus on interactions with the piperazine nitrogen and pyridazinone carbonyl .

- SAR Studies : Synthesize analogs with modified phenethyl or methyl groups to correlate substituent effects with activity .

Q. How can contradictory data in literature (e.g., conflicting bioactivity reports) be addressed?

- Meta-Analysis : Compare assay conditions (e.g., cell lines, enzyme isoforms) across studies. For example, activity against PDE3 vs. PDE4 isoforms may explain discrepancies .

- Dose-Response Validation : Reproduce experiments with standardized protocols (e.g., EC₅₀ curves in triplicate).

- Physicochemical Profiling : Assess solubility (via HPLC) and membrane permeability (Caco-2 assays) to rule out bioavailability artifacts .

Table 2 : Comparative Bioactivity of Structural Analogs

| Compound Modification | PDE4 IC₅₀ (nM) | Cytotoxicity (IC₅₀, μM) | Source |

|---|---|---|---|

| 4-Fluorophenethyl substituent | 12.3 | >100 | |

| 4-Methylpiperazine variant | 45.6 | 28.9 |

Q. What strategies optimize pharmacological properties through structure-activity relationship (SAR) studies?

- Substituent Engineering :

- Phenethyl Group : Introduce electron-withdrawing groups (e.g., -F, -Cl) to enhance target binding via halogen bonds .

- Piperazine Ring : Replace with morpholine or thiomorpholine to modulate lipophilicity (logP) and blood-brain barrier penetration .

- Prodrug Design : Esterify the pyridazinone carbonyl to improve oral bioavailability .

- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., N-demethylation) for deuterium incorporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.